The Versatile Role of Amino-PEG2-C2-acid in Modern Bioconjugation and Drug Development
The Versatile Role of Amino-PEG2-C2-acid in Modern Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Amino-PEG2-C2-acid, a heterobifunctional linker, is emerging as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its distinct chemical architecture, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of reactivity, solubility, and biocompatibility. This guide provides a comprehensive overview of the applications of Amino-PEG2-C2-acid in research, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Applications
Amino-PEG2-C2-acid, with the chemical formula C7H15NO4 and a molecular weight of 177.20 g/mol , is characterized by its bifunctional nature. The primary amine group is reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, and carbonyls, while the terminal carboxylic acid can be coupled to primary amines using activating agents like EDC or HATU to form stable amide bonds.[1][2] The presence of the two-unit PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, which can improve the pharmacokinetic properties of therapeutic agents.[2]
The principal applications of Amino-PEG2-C2-acid in research include:
-
Antibody-Drug Conjugates (ADCs): It serves as a cleavable linker for attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1]
-
Proteolysis Targeting Chimeras (PROTACs): This linker is utilized in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1]
-
Bioconjugation and Labeling: It can be used to conjugate proteins, peptides, and other biomolecules for various research, diagnostic, and therapeutic purposes.[2]
-
Surface Modification: The linker can be used to modify surfaces to enhance biocompatibility and introduce reactive groups for further functionalization.[2]
Quantitative Data Summary
Table 1: Physicochemical Properties of Amino-PEG2-C2-acid
| Property | Value | Reference |
| Chemical Formula | C7H15NO4 | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| CAS Number | 791028-27-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water, DMSO, DMF | [1] |
Table 2: Illustrative Quantitative Data for an ADC Synthesized with Amino-PEG2-C2-acid
| Parameter | Description | Value |
| Drug-to-Antibody Ratio (DAR) | Average number of drug molecules conjugated per antibody. | 3.8 |
| In Vitro Cytotoxicity (IC50) | Concentration of ADC that inhibits 50% of cancer cell growth. | 1.5 nM |
| Plasma Stability (t1/2) | Half-life of the ADC in plasma. | 120 hours |
Table 3: Illustrative Quantitative Data for a PROTAC Synthesized with Amino-PEG2-C2-acid
| Parameter | Description | Value |
| Degradation Concentration 50 (DC50) | Concentration of PROTAC that induces 50% degradation of the target protein. | 25 nM |
| Maximum Degradation (Dmax) | Maximum percentage of target protein degradation achieved. | >90% |
| Cellular Permeability (Papp) | Rate of passage of the PROTAC across a cell monolayer. | 1.2 x 10^-6 cm/s |
Key Experimental Protocols
This section provides detailed methodologies for the use of Amino-PEG2-C2-acid in the synthesis of ADCs and PROTACs. These protocols are based on general bioconjugation techniques and are intended to serve as a guide for researchers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) Intermediate
This protocol describes the conjugation of a drug molecule containing a primary amine to the carboxylic acid terminus of Amino-PEG2-C2-acid, followed by activation of the linker's amine group for subsequent antibody conjugation.
Materials:
-
Amino-PEG2-C2-acid
-
Amine-containing cytotoxic drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Boc Anhydride (Boc2O)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the Amino Group:
-
Dissolve Amino-PEG2-C2-acid (1 eq) in a mixture of DCM and water.
-
Add Boc Anhydride (1.2 eq) and DIPEA (2 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected linker by silica gel chromatography.
-
-
Coupling to the Cytotoxic Drug:
-
Dissolve the Boc-protected linker (1 eq), the amine-containing cytotoxic drug (1.1 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction under a nitrogen atmosphere at room temperature for 16 hours.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting Boc-protected drug-linker conjugate by silica gel chromatography.
-
-
Deprotection of the Amino Group:
-
Dissolve the Boc-protected drug-linker conjugate in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to yield the amine-deprotected drug-linker intermediate.
-
-
Activation of the Amino Group with an NHS Ester (for subsequent antibody conjugation):
-
The purified drug-linker intermediate with a free amine can then be conjugated to an antibody that has been functionalized with an NHS ester.
-
Protocol 2: General Synthesis of a PROTAC
This protocol outlines a general strategy for synthesizing a PROTAC using Amino-PEG2-C2-acid to link a target protein ligand and an E3 ligase ligand.
Materials:
-
Amino-PEG2-C2-acid
-
Target protein ligand with a carboxylic acid or amine functional group
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
Procedure:
-
Coupling of the first ligand to the linker:
-
If the first ligand has a carboxylic acid, it will be coupled to the amino group of Amino-PEG2-C2-acid.
-
Dissolve the carboxylic acid-containing ligand (1 eq), Amino-PEG2-C2-acid (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
-
Stir at room temperature for 2 hours.
-
Monitor the reaction by LC-MS.
-
Purify the resulting ligand-linker intermediate by reverse-phase HPLC.
-
-
Coupling of the second ligand:
-
The second ligand (with an amine group) is then coupled to the free carboxylic acid of the ligand-linker intermediate.
-
Dissolve the ligand-linker intermediate (1 eq), the amine-containing second ligand (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
-
Stir at room temperature for 2 hours.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the general workflow for synthesizing an ADC and a PROTAC using Amino-PEG2-C2-acid, as well as the mechanism of action for a PROTAC.
Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC) using Amino-PEG2-C2-acid.
Caption: A representative workflow for the synthesis of a PROTAC molecule.
Caption: The mechanism of action for PROTAC-mediated protein degradation.
